N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide is a member of 1,3-oxazoles.
Scientific Research Applications
Synthesis and Pharmaceutical Impurities
The synthesis of related compounds, such as omeprazole, demonstrates the importance of understanding the chemical synthesis processes and the identification of pharmaceutical impurities in drug development. A study outlined novel synthesis methods for omeprazole and explored the pharmaceutical impurities of proton pump inhibitors, highlighting the complexity and importance of chemical synthesis in developing effective medications with minimal impurities (Saini et al., 2019).
Antimicrobial and Antitumor Agents
Compounds with a thiazole or oxazole moiety have been found to possess antimicrobial and antitumor properties. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlight their potential in developing new antimicrobial and antitumor agents. These derivatives have shown a range of biological activities, making them valuable for medicinal chemistry and drug development (Abdurakhmanova et al., 2018).
Neuroprotective Strategies
In the context of neuroprotection, especially related to cerebrovascular stroke, compounds that interact with the brain's chemical processes to protect against damage have been a significant focus. While the direct application of N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide in neuroprotection was not detailed, related research emphasizes the exploration of compounds for their neuroprotective potential, underlying molecular biology, and therapeutic applications (Karsy et al., 2017).
Advanced Oxidation Processes
The degradation of organic pollutants using advanced oxidation processes (AOPs) is crucial for environmental protection. Research on the degradation of acetaminophen, a compound with structural similarities to the subject chemical, showcases the importance of understanding chemical interactions and degradation pathways for removing pollutants from water sources, emphasizing cleaner and more sustainable technologies (Qutob et al., 2022).
properties
Product Name |
N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide |
---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-13-18(23-20(27-13)15-6-4-3-5-7-15)19(25)24-21-22-17(12-28-21)14-8-10-16(26-2)11-9-14/h3-12H,1-2H3,(H,22,24,25) |
InChI Key |
ISZFUGIWEYWMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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